(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
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Overview
Description
(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a tetrazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile compound.
Coupling Reactions: The final step involves coupling the pyrimidine and tetrazole rings through a nitrile linkage, often using catalysts such as palladium or copper under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the production cost and time.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding .
Properties
Molecular Formula |
C10H10N8 |
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Molecular Weight |
242.24 g/mol |
IUPAC Name |
(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H10N8/c1-6-3-7(2)14-10(13-6)12-5-8(4-11)9-15-17-18-16-9/h3,5H,1-2H3,(H,12,13,14)(H,15,16,17,18)/b8-5+ |
InChI Key |
KKAQVPUZXVEFND-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C(\C#N)/C2=NNN=N2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C2=NNN=N2)C |
Origin of Product |
United States |
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